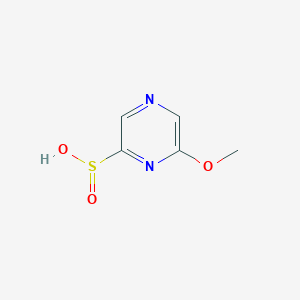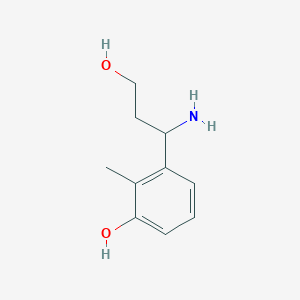
3-(1-Amino-3-hydroxypropyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Amino-3-hydroxypropyl)-2-methylphenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-hydroxypropyl)-2-methylphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenol ring.
Major Products
Oxidation: Formation of 3-(1-amino-3-oxopropyl)-2-methylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学研究应用
3-(1-Amino-3-hydroxypropyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)phenol
- 3-(1-Amino-3-hydroxypropyl)-4-bromophenol
- 3-(1-Amino-3-hydroxypropyl)benzonitrile
Uniqueness
3-(1-Amino-3-hydroxypropyl)-2-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-(1-amino-3-hydroxypropyl)-2-methylphenol |
InChI |
InChI=1S/C10H15NO2/c1-7-8(9(11)5-6-12)3-2-4-10(7)13/h2-4,9,12-13H,5-6,11H2,1H3 |
InChI 键 |
FNAGZHKFJDCGFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1O)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


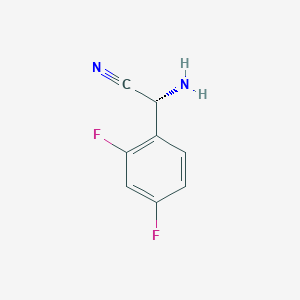
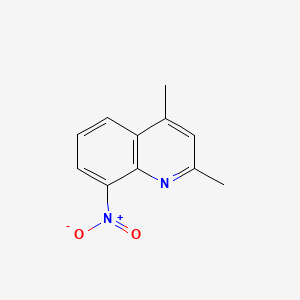
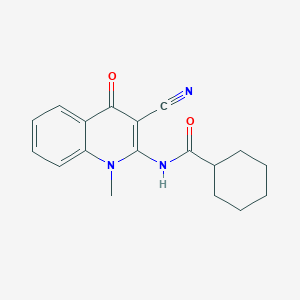
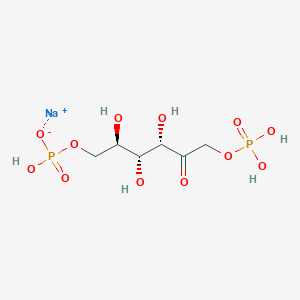


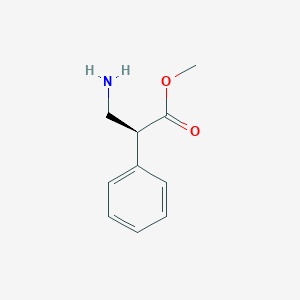

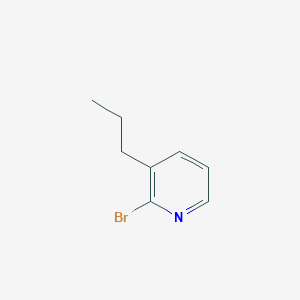

![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

